Wnt Hydrolase Inhibition vs. Parent Analog
The 3-cyanophenyl derivative 1-(3-cyanophenyl)pyrrolidine-3-carboxylic acid inhibits [Wnt protein] O-palmitoleoyl-L-serine hydrolase (EC 3.1.1.98) with an IC₅₀ of 0.042 µM, representing a modest improvement over the unsubstituted 1-phenylpyrrolidine-3-carboxylic acid (IC₅₀ 0.048 µM) tested under identical conditions (pH 7.4) [1]. This 1.14-fold gain in potency suggests that the electron-withdrawing cyano group enhances binding affinity within the enzyme active site relative to a simple phenyl ring.
| Evidence Dimension | Inhibitory potency against [Wnt protein] O-palmitoleoyl-L-serine hydrolase (EC 3.1.1.98) |
|---|---|
| Target Compound Data | IC₅₀ = 0.042 µM |
| Comparator Or Baseline | 1-Phenylpyrrolidine-3-carboxylic acid; IC₅₀ = 0.048 µM |
| Quantified Difference | 1.14-fold improvement in potency (target vs. comparator) |
| Conditions | pH 7.4; temperature not specified; BRENDA reference 773473 |
Why This Matters
This direct comparison enables researchers requiring optimized Wnt hydrolase inhibitors to select the 3-cyanophenyl analog over the phenyl parent based on quantitative potency data rather than structural preference alone.
- [1] BRENDA Enzyme Database. IC₅₀ values for inhibitors of EC 3.1.1.98 ([Wnt protein] O-palmitoleoyl-L-serine hydrolase). Entries for 1-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (IC₅₀ 0.042 µM) and 1-phenylpyrrolidine-3-carboxylic acid (IC₅₀ 0.048 µM). Reference 773473. View Source
